6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
CAS No.: 1099115-90-8
Cat. No.: VC2625362
Molecular Formula: C16H16ClNO3
Molecular Weight: 305.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1099115-90-8 |
---|---|
Molecular Formula | C16H16ClNO3 |
Molecular Weight | 305.75 g/mol |
IUPAC Name | 6-(3-tert-butylphenoxy)-5-chloropyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C16H16ClNO3/c1-16(2,3)11-5-4-6-12(8-11)21-14-13(17)7-10(9-18-14)15(19)20/h4-9H,1-3H3,(H,19,20) |
Standard InChI Key | SHVUXQSRFXJHTF-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(=O)O)Cl |
Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(=O)O)Cl |
Introduction
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C16H16ClNO3/c1-16(2,3)11-5-4-6-12(8-11)21-14-13(17)7-10(9-18-14)15(19)20/h4-9H,1-3H3,(H,19,20) |
Standard InChIKey | SHVUXQSRFXJHTF-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(=O)O)Cl |
Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(=O)O)Cl |
PubChem Compound ID | 43351788 |
The structural configuration illustrated by these identifiers reveals important details about the three-dimensional arrangement of atoms in the molecule. The InChI and SMILES notations provide standardized representations that can be used for database searches and computational chemistry applications. These structural characteristics are crucial for understanding how the compound might interact with biological systems or participate in chemical reactions.
Comparative Analysis with Related Compounds
To better understand 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid, it is valuable to compare it with structurally related compounds. 6-Chloronicotinic acid, which forms the core structure of our target compound, has been more extensively studied and characterized. It is described as an off-white to beige crystalline powder with specific solubility characteristics, being soluble in water (2 mg/ml at 20°C), ethanol, methanol, DMSO, and slightly soluble in chloroform .
Table 2: Comparison of Properties Between 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid and Related Compounds
Property | 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid | 6-Chloronicotinic acid |
---|---|---|
Molecular Formula | C16H16ClNO3 | C6H4ClNO2 |
Molecular Weight | 305.75 g/mol | 157.55 g/mol (calculated) |
Melting Point | Not directly available | 190°C (decomposition) |
Solubility | Not directly available | Soluble in water, ethanol, methanol, DMSO |
Form | Not directly available | Crystalline Powder |
Color | Not directly available | Off-white to beige |
The addition of the 3-tert-butylphenoxy group to 6-chloronicotinic acid significantly increases the molecular weight and likely alters other physical properties such as solubility and melting point. The increased molecular size and lipophilicity from the tert-butylphenoxy group would likely decrease water solubility while potentially increasing solubility in organic solvents compared to 6-chloronicotinic acid.
Structure-Activity Relationships
These structural features collectively determine the compound's physical properties, chemical reactivity, and potential biological activity. Future research might explore how modifications to these structural elements affect the compound's behavior in various applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume